2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-7-15(8-6-14)13-24-19-22-21-18(23-19)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASWQZAEPPGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(tert-butyl)benzohydrazide with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with thionyl chloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or benzyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is utilized as a precursor for synthesizing more complex compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfanyl group to sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Reduces oxadiazole ring | Lithium aluminum hydride |
| Substitution | Electrophilic or nucleophilic substitutions | Halogens, amines |
Biology
Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anticancer properties. For instance, derivatives of oxadiazoles have been shown to possess significant cytotoxic effects against various cancer cell lines .
A notable case study involved the synthesis of related oxadiazole derivatives that demonstrated anticancer activity against glioblastoma cells. The compounds were tested for cytotoxicity and showed promising results in inducing apoptosis in cancer cells .
Medicine
Due to its unique structural features, this compound is being investigated for potential therapeutic applications. Its interactions with specific molecular targets suggest possibilities in drug design aimed at treating various diseases .
Case Studies and Research Findings
- Anticancer Activity:
- Antimicrobial Properties:
- In Silico Studies:
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous 1,3,4-oxadiazole derivatives:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Structural and Electronic Effects
- Lipophilicity and Steric Effects: The tert-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups in and ). This may enhance blood-brain barrier penetration, relevant for neurological targets .
- Sulfanyl vs. Sulfonyl Groups : The methylbenzyl sulfanyl group in the target compound is less polar than sulfonyl derivatives (e.g., 20 in ), which could reduce off-target interactions but limit hydrogen-bonding capacity .
- Hybrid Systems : Anthracene-oxadiazole hybrids (e.g., 4b ) exhibit extended π-conjugation for optoelectronic applications, whereas the target compound’s simpler aryl groups may prioritize pharmacological utility .
Biological Activity
The compound 2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Composition
- Molecular Formula : C20H22N2OS
- CAS Number : 477862-09-2
- Molecular Weight : 350.47 g/mol
Structural Features
The structure of this compound includes:
- A tert-butyl group that contributes to steric hindrance.
- A methylbenzylsulfanyl moiety that may enhance lipophilicity and biological interactions.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit promising anticancer activity. For example, studies have shown that compounds structurally similar to this compound can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A recent study demonstrated that oxadiazole derivatives could significantly induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through the activation of caspase pathways. Flow cytometry analyses revealed dose-dependent effects on cell viability and apoptosis markers .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or disrupting cellular pathways involved in proliferation and survival .
Summary of Biological Activities
Cytotoxicity Studies
In a study involving a library of oxadiazole derivatives, several compounds exhibited significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa. The most active compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 2-[4-(tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole?
The synthesis typically involves multi-step processes, including cyclization of thiosemicarbazides or oxidative dehydrogenation of hydrazine derivatives. For example:
- Step 1: Reaction of 4-(tert-butyl)benzoyl chloride with hydrazine hydrate to form a hydrazide intermediate.
- Step 2: Cyclization with carbon disulfide or thiourea derivatives to form the 1,3,4-oxadiazole core.
- Step 3: Sulfur alkylation using 4-methylbenzyl bromide to introduce the sulfanyl group .
Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to improve yield and purity.
Q. Which spectroscopic techniques are typically employed for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
For advanced structural analysis, X-ray crystallography may resolve ambiguities in substituent orientation .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
The tert-butyl group enhances:
- Lipophilicity : Improves membrane permeability, critical for biological activity.
- Steric hindrance : Reduces rotational freedom, stabilizing specific conformations.
- Thermal stability : Bulky substituents increase melting points compared to non-substituted analogs .
Advanced Questions
Q. What computational methods (e.g., DFT) are suitable for predicting electronic structure and reactivity?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is widely used:
Q. How can researchers resolve contradictory data on biological activity among 1,3,4-oxadiazole derivatives?
Contradictions often arise from substituent-dependent effects. For example:
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methylbenzyl sulfanyl | 12 µM (Anticancer) | |
| 4-Fluorobenzyl sulfanyl | 8 µM (Antimicrobial) | |
| No tert-butyl group | Inactive | |
| Methodological solutions: |
- Standardize assays (e.g., MTT for cytotoxicity).
- Compare substituent effects using isosteric replacements .
Q. What strategies optimize synthetic yield under varying reaction conditions?
Q. How do structural modifications affect binding affinity in target interactions?
Q. What challenges arise in interpreting vibrational spectra, and how can DFT assist?
- Overlapping peaks : IR bands for C=N and C-S stretches may overlap.
- Solution : Assign peaks via DFT-simulated spectra and compare with experimental data .
- Anharmonic effects : Correct for deviations using post-Hartree-Fock methods .
Methodological Guidelines
- Experimental design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst ratio) .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with bioactivity .
- Contradiction resolution : Replicate studies under identical conditions and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
